5-Bromo-2-hydroxy-3-methoxybenzoic acid
Overview
Description
5-Bromo-2-hydroxy-3-methoxybenzoic acid is an organic compound with the molecular formula C8H7BrO4 It is a derivative of benzoic acid, featuring a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a methoxy group at the 3-position
Scientific Research Applications
5-Bromo-2-hydroxy-3-methoxybenzoic acid has several applications in scientific research:
Safety and Hazards
The compound is classified as dangerous with hazard statements H302, H315, H318, H335 . It can cause skin and eye irritation and may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment like dust masks, eyeshields, and gloves .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-hydroxy-3-methoxybenzoic acid typically involves the bromination of 2-hydroxy-3-methoxybenzoic acid. The reaction is carried out in a halogenated hydrocarbon solvent, with a bromination reagent and a bromination initiator, often in the presence of a co-catalyst and sulfuric acid . The reaction mixture is then quenched in ice water, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available raw materials. For example, dimethyl terephthalate can be used as a starting material, undergoing nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization to yield the desired product . This process is scalable and cost-effective, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-hydroxy-3-methoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a methylene group.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts in the presence of organoboron reagents.
Major Products
Substitution: Various substituted benzoic acids.
Oxidation: 5-Bromo-2-methoxybenzoic acid.
Reduction: 5-Bromo-2-hydroxy-3-methoxybenzyl alcohol.
Coupling: Biaryl compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-2-hydroxy-3-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways . The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxybenzoic acid: Similar structure but lacks the hydroxyl group at the 2-position.
2-Bromo-5-hydroxybenzoic acid: Similar structure but the positions of the bromine and hydroxyl groups are reversed.
5-Bromo-2-hydroxy-4-methoxybenzoic acid: Similar structure but the methoxy group is at the 4-position.
Uniqueness
5-Bromo-2-hydroxy-3-methoxybenzoic acid is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure allows it to participate in specific chemical reactions and exhibit distinct biological activities compared to its analogs.
Properties
IUPAC Name |
5-bromo-2-hydroxy-3-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO4/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3,10H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCPZBYERTTWDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544642 | |
Record name | 5-Bromo-2-hydroxy-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10544642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35090-76-7 | |
Record name | 5-Bromo-2-hydroxy-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10544642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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